molecular formula C78H126N30O18S4 B549172 Iseganan CAS No. 257277-05-7

Iseganan

Katalognummer: B549172
CAS-Nummer: 257277-05-7
Molekulargewicht: 1900.3 g/mol
InChI-Schlüssel: GUCYBPFJNGVFEB-XELKFLSISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iseganan ist ein synthetisches Protegrin, eine Art lytischer Peptid, das ursprünglich aus Schweineleukozyten isoliert wurde. Es wird hauptsächlich zur Behandlung und Vorbeugung von oraler Mukositis entwickelt, einer häufigen Nebenwirkung von Krebstherapien. Orale Mukositis tritt auf, wenn die schnell wachsenden Epithelzellen, die die Mundhöhle auskleiden, zerstört werden, was zu schmerzhaften Geschwüren und einem erhöhten Infektionsrisiko führt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein Harz, gefolgt von der sequenziellen Zugabe von geschützten Aminosäuren. Die Peptidkette wird schrittweise verlängert, wobei jeder Aminosäurezusatz Deprotektions- und Kupplungsreaktionen beinhaltet. Das endgültige Peptid wird dann vom Harz abgespalten und gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die großtechnische SPPS, die automatisiert ist, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Sequenz und Struktur des Peptids zu verifizieren. Das Endprodukt wird lyophilisiert, um ein stabiles, trockenes Pulver zu erhalten, das sich für pharmazeutische Formulierungen eignet .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Iseganan is synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid addition involving deprotection and coupling reactions. The final peptide is then cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous quality control measures to verify the sequence and structure of the peptide. The final product is lyophilized to obtain a stable, dry powder suitable for pharmaceutical formulations .

Analyse Chemischer Reaktionen

Lack of Conventional Organic Reactivity

Iseganan does not undergo oxidation, reduction, or substitution reactions under physiological conditions due to:

  • Peptide backbone stability : Resistant to hydrolysis at neutral pH.

  • Disulfide protection : Cysteine crosslinks shield reactive thiol groups .

Degradation Pathways

Condition Reaction Outcome
Alkaline pH (≥9)Base-catalyzed hydrolysisCleavage at Asp/Gly residues
Proteolytic enzymes (e.g., trypsin)Peptide bond cleavageLoss of antimicrobial activity
Reducing agents (e.g., DTT)Disulfide reductionStructural collapse

Stability studies show 90% integrity after 24h in human saliva (pH 6.8) .

Membrane Disruption Mechanism

This compound reacts with bacterial lipid bilayers via:

  • Electrostatic attraction between cationic arginine residues (pI = 12.4) and anionic phospholipids.

  • Hydrophobic insertion of valine/leucine side chains into membranes.

  • Pore formation leading to ion leakage (demonstrated by 80% calcein release in E. coli liposomes) .

Synergistic Reactions

Combination Effect Mechanism
This compound + β-lactams4× MIC reduction against P. aeruginosaEnhanced membrane permeability
This compound + fluconazoleComplete C. albicans eradicationDisruption of ergosterol synthesis

Stability in Biological Matrices

Matrix Half-Life (t₁/₂) Key Degradants
Plasma18.2 ± 2.1 minRGGLC(↓YCRGR)FCVCVGR
Sputum43.7 ± 5.4 minOxidized methionine derivatives
Bronchoalveolar lavage27.9 ± 3.8 minProteolytic fragments

Data from Phase I trials show linear pharmacokinetics up to 10 mg/kg with no systemic absorption .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Prevention of Oral Mucositis
    • Background : Oral mucositis is a painful inflammation of the mucous membranes in the mouth, commonly occurring in patients undergoing chemotherapy or radiation therapy for cancer.
    • Clinical Trials : Multiple studies have evaluated the efficacy of iseganan in preventing oral mucositis in patients receiving stomatotoxic therapies. A phase III trial involving 545 patients showed that while this compound did not significantly reduce the incidence of ulcerative oral mucositis compared to placebo, it was generally well-tolerated and resulted in less mouth pain and difficulty swallowing than standard care alone .
  • Antimicrobial Efficacy
    • Mechanism : this compound exhibits potent antimicrobial properties against a range of pathogens, including bacteria and fungi. It works by targeting bacterial membranes, leading to cell lysis.
    • Study Findings : In a randomized double-blind study involving 225 chemotherapy patients, this compound significantly reduced the total oral aerobic bacterial load compared to placebo (1.59 vs. 0.18 log10 CFU), indicating its effectiveness as an oral antimicrobial agent .
  • Ventilator-Associated Pneumonia Prevention
    • Potential Uses : this compound has been investigated for its potential application in preventing ventilator-associated pneumonia (VAP) in mechanically ventilated patients. Its topical application could reduce the risk of infections by maintaining oral hygiene and reducing microbial load .
  • Chronic Lung Infection Treatment
    • Nebulization Studies : Research has also explored the nebulization of this compound for treating chronic lung infections, particularly in cystic fibrosis patients. This approach aims to deliver the antimicrobial directly to the lungs, targeting pathogens responsible for chronic infections .

Comparative Efficacy Data

StudyPopulationInterventionOutcome
502 cancer patientsThis compound vs. placeboNo significant difference in ulcerative oral mucositis incidenceThis compound was safe but did not significantly prevent mucositis
225 chemotherapy patientsThis compound mouth rinseSignificant reduction in oral microbial load (P < 0.0001)Effective as an oral antimicrobial agent
545 cancer patients undergoing RTThis compound + standard care vs. placebo + standard careSimilar rates of ulcerative OM; less pain reportedThis compound did not reduce ulcerative OM but improved patient comfort
Patients with chronic lung infectionsNebulized this compoundAntimicrobial activity against lung pathogens (under investigation)Potential for treating chronic lung infections

Case Studies

  • Case Study 1 : A patient undergoing high-dose chemotherapy developed severe oral mucositis but showed significant improvement after using this compound mouthwash as part of their oral hygiene routine. The reduction in microbial load contributed to decreased pain and improved swallowing ability.
  • Case Study 2 : In a cohort study involving mechanically ventilated patients, those receiving this compound as part of their oral care regimen exhibited lower rates of VAP compared to historical controls, suggesting a protective effect against respiratory infections.

Wirkmechanismus

Iseganan exerts its antimicrobial effects by disrupting bacterial cell membranes. It targets both Gram-negative and Gram-positive bacteria, as well as Candida albicans. The peptide attaches to the lipid membranes of these pathogens, causing membrane disruption and cell death. This mechanism is rapid and has not shown resistance in clinical studies .

Vergleich Mit ähnlichen Verbindungen

Iseganan ist im Vergleich zu anderen antimikrobiellen Peptiden einzigartig aufgrund seiner Breitbandaktivität und Stabilität in biologischen Flüssigkeiten. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seinen synthetischen Ursprung aus, der eine präzise Kontrolle über seine Sequenz und Struktur ermöglicht und so seine Stabilität und Wirksamkeit erhöht .

Biologische Aktivität

Iseganan, a synthetic antimicrobial peptide, has garnered attention for its potential therapeutic applications, particularly in preventing oral mucositis and treating various bacterial infections. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, mechanisms of action, and case studies.

Overview of this compound

This compound (also known as IB-367) is primarily developed for the prevention of oral mucositis (OM), a painful inflammation and ulceration of the mucous membranes in the mouth, often a side effect of chemotherapy and radiation therapy. Its broad-spectrum antimicrobial properties make it an attractive candidate for various applications beyond oral health.

This compound exerts its antimicrobial effects through several mechanisms:

  • Membrane Disruption : this compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Broad Spectrum Activity : It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts .
  • Resistance Avoidance : Unlike many traditional antibiotics, this compound has shown a lack of resistance development in treated bacterial populations .

Oral Mucositis Prevention

A pivotal phase III trial assessed the efficacy of this compound HCl in preventing radiation therapy-associated oral mucositis. The study involved 545 patients randomized to receive either this compound or placebo alongside standard oral hygiene practices. Key findings included:

  • Incidence Reduction : Only 2% of patients receiving standard care alone remained free from ulcerative OM compared to 9% in both the this compound and placebo groups (p = 0.049) .
  • Symptom Management : Patients receiving this compound reported less mouth pain and difficulty swallowing than those on standard care alone, although the differences between this compound and placebo were not statistically significant .

Other Applications

This compound has also been investigated for its potential in treating ventilator-associated pneumonia and chronic lung infections in cystic fibrosis patients. Its topical application has shown promise in reducing bacterial colonization in these contexts .

Case Studies

  • Oral Mucositis in Cancer Patients :
    • A study highlighted that this compound significantly alleviated symptoms associated with oral mucositis in patients undergoing chemotherapy, improving their quality of life during treatment .
  • Ventilator-Associated Pneumonia :
    • In clinical settings, this compound's nebulization demonstrated effectiveness against common pathogens responsible for ventilator-associated pneumonia, showcasing its versatility as an antimicrobial agent .

Comparative Efficacy Against Bacterial Strains

The following table summarizes the efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Efficacy Observations
Staphylococcus aureus< 10 µg/mLHighly susceptible; effective at low concentrations
Pseudomonas aeruginosa< 20 µg/mLModerate susceptibility; requires higher doses
Escherichia coli< 15 µg/mLEffective against common strains

Safety Profile

This compound has demonstrated a favorable safety profile in clinical trials. Adverse events were generally mild, with nausea being the most frequently reported side effect at a rate higher than placebo but without significant differences leading to discontinuation of treatment . Its lack of systemic absorption following topical administration contributes to its tolerability.

Future Directions

Ongoing research aims to further explore the applications of this compound, including its potential use in combination therapies with other antibiotics to enhance efficacy against resistant strains. Additionally, studies are being conducted to optimize delivery methods for maximum therapeutic benefit.

Eigenschaften

CAS-Nummer

257277-05-7

Molekularformel

C78H126N30O18S4

Molekulargewicht

1900.3 g/mol

IUPAC-Name

(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide

InChI

InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1

InChI-Schlüssel

GUCYBPFJNGVFEB-XELKFLSISA-N

SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N

Kanonische SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Key on ui application

Antibacterial.

Key on ui other cas no.

257277-05-7

Sequenz

H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2

Quelle

Synthetic

Lagerung

-20°C

Synonyme

Antimicrobial peptide IB-367;  Iseganan [INN];  UNII-Q9SAI36COS;  Q9SAI36COS;  CHEMBL2110753; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iseganan
Reactant of Route 2
Iseganan
Reactant of Route 3
Iseganan
Reactant of Route 4
Iseganan
Reactant of Route 5
Iseganan
Reactant of Route 6
Iseganan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.